molecular formula C12H8F3NO4 B1524144 2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate CAS No. 1354961-77-5

2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate

Cat. No.: B1524144
CAS No.: 1354961-77-5
M. Wt: 287.19 g/mol
InChI Key: PBRDJMLJYQJFHV-UHFFFAOYSA-N
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Description

2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate is a chemical compound with the molecular formula C12H8F3NO4. It is known for its unique structure, which includes a trifluoroethyl group and a chromenyl carbamate moiety.

Preparation Methods

The synthesis of 2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate typically involves the reaction of 2-oxo-2H-chromene-6-carboxylic acid with 2,2,2-trifluoroethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)carbamate can be compared with other similar compounds, such as:

    2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-4-yl)carbamate: Similar structure but with a different position of the chromenyl group.

    2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-8-yl)carbamate: Another positional isomer with potential differences in biological activity.

    2,2,2-trifluoroethyl N-(2-oxo-2H-chromen-6-yl)urea: A related compound with a urea group instead of a carbamate.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-oxochromen-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO4/c13-12(14,15)6-19-11(18)16-8-2-3-9-7(5-8)1-4-10(17)20-9/h1-5H,6H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRDJMLJYQJFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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